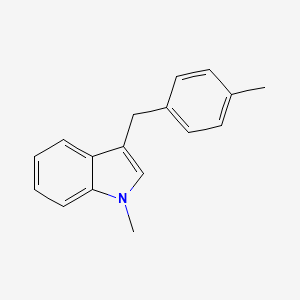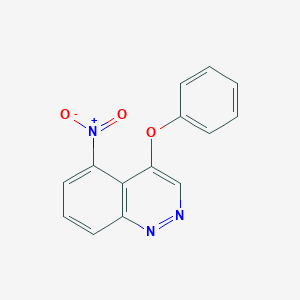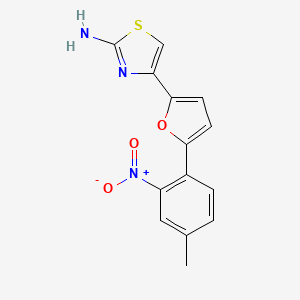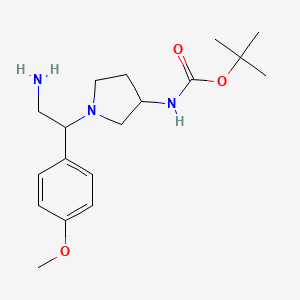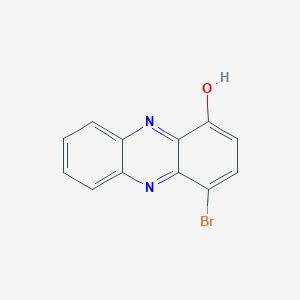
4-Bromophenazin-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromophenazin-1-ol is an organic compound with the molecular formula C({12})H({7})BrN(_{2})O It is a derivative of phenazine, a nitrogen-containing heterocyclic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromophenazin-1-ol typically involves the bromination of phenazin-1-ol. One common method is the electrophilic aromatic substitution reaction, where phenazin-1-ol is treated with a brominating agent such as bromine (Br(_2)) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr(_3)).
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromophenazin-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH(_4)) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide (NaN(_3)) for azide substitution or sodium methoxide (NaOMe) for methoxy substitution.
Common Reagents and Conditions:
Oxidation: KMnO(_4) in acidic or basic medium.
Reduction: LiAlH(_4) in anhydrous ether.
Substitution: NaN(_3) in dimethylformamide (DMF).
Major Products:
Oxidation: 4-Bromophenazin-1-one.
Reduction: Phenazin-1-ol.
Substitution: 4-Azidophenazin-1-ol or 4-Methoxyphenazin-1-ol.
Wissenschaftliche Forschungsanwendungen
4-Bromophenazin-1-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex phenazine derivatives, which are studied for their electronic and photophysical properties.
Biology: Phenazine derivatives, including this compound, are investigated for their antimicrobial and anticancer activities. They can interact with biological macromolecules, disrupting cellular processes.
Medicine: Research is ongoing to explore the potential of this compound and its derivatives as therapeutic agents, particularly in targeting bacterial infections and cancer cells.
Industry: The compound is used in the development of dyes, pigments, and materials with specific electronic properties.
Wirkmechanismus
The mechanism by which 4-Bromophenazin-1-ol exerts its effects involves its interaction with molecular targets such as enzymes and DNA. The bromine atom and hydroxyl group play crucial roles in these interactions, influencing the compound’s binding affinity and reactivity. For instance, in antimicrobial applications, this compound can intercalate into bacterial DNA, disrupting replication and transcription processes.
Vergleich Mit ähnlichen Verbindungen
Phenazin-1-ol: Lacks the bromine atom, resulting in different reactivity and biological activity.
4-Chlorophenazin-1-ol: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and applications.
4-Nitrophenazin-1-ol: Contains a nitro group, which significantly alters its electronic properties and reactivity.
Uniqueness: 4-Bromophenazin-1-ol is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential as a pharmacophore in drug design. The combination of the bromine atom and hydroxyl group also contributes to its distinct electronic properties, making it valuable in materials science.
Eigenschaften
Molekularformel |
C12H7BrN2O |
|---|---|
Molekulargewicht |
275.10 g/mol |
IUPAC-Name |
4-bromophenazin-1-ol |
InChI |
InChI=1S/C12H7BrN2O/c13-7-5-6-10(16)12-11(7)14-8-3-1-2-4-9(8)15-12/h1-6,16H |
InChI-Schlüssel |
GSFRBXWGQZHKRU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C3C(=CC=C(C3=N2)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


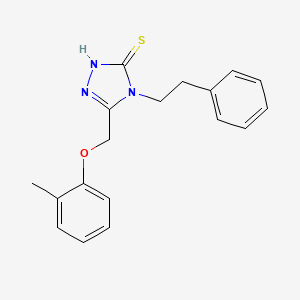
![2-(Furan-2-yl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11763167.png)


![3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B11763178.png)

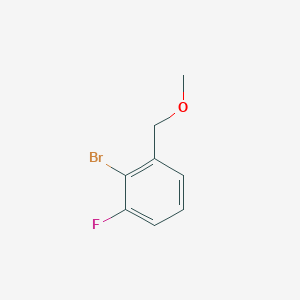
![9-(5-Methylpyridin-2-yl)-4-phenylhexahydro-2H-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborinin-4-ium-9-uide](/img/structure/B11763201.png)
![Naphtho[2,1-b]benzofuran-8-ylboronic acid](/img/structure/B11763203.png)
